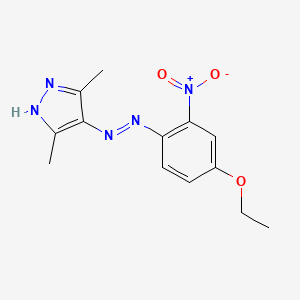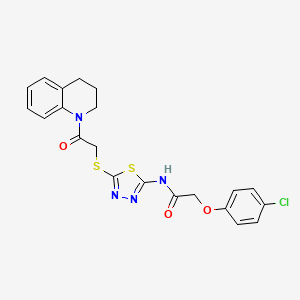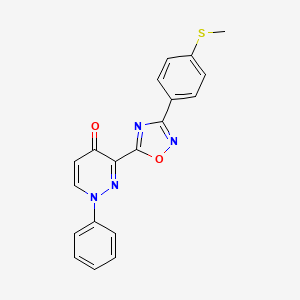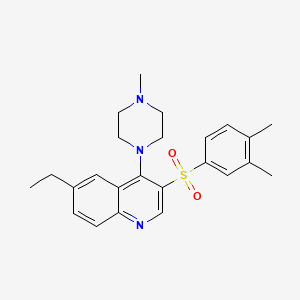![molecular formula C18H12N2OS B2838900 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-26-6](/img/structure/B2838900.png)
2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of chromenes, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4h-chromene derivatives, have been reported to possess antimicrobial properties . They are known to prevent bacteria from multiplying and growing, making them effective against a wide variety of infectious diseases caused by pathogens .
Mode of Action
It’s worth noting that similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit antimicrobial, antiviral, antitumor, antivascular, and anticonvulsant activities . These activities suggest that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of microbes, viruses, and tumor cells.
Biochemical Pathways
Similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit antimicrobial, antiviral, antitumor, antivascular, and anticonvulsant activities . These activities suggest that these compounds may have various molecular and cellular effects, including inhibiting the growth and proliferation of microbes, viruses, and tumor cells.
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 2-amino-4h-chromenes, has been reported to be influenced by various factors, including the type of catalyst used, the reaction conditions, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component condensation reaction involving 4-hydroxy-2H-chromen-2-one, various aryl aldehydes, and malononitrile in the presence of a catalyst such as piperidine in ethanol under microwave irradiation conditions . This method is efficient and yields the desired product with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various pathogenic bacterial strains.
Medicine: The compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4H-chromene-3-carbonitrile derivatives
Uniqueness
2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
2-amino-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-10-14-17(16-6-3-7-22-16)13-8-11-4-1-2-5-12(11)9-15(13)21-18(14)20/h1-9,17H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYJAVKKZOKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2838819.png)


![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B2838824.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B2838826.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)
![3-Bromo-4-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2838834.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
